molecular formula C22H13BrClF2N3O2S B15084259 N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15084259
M. Wt: 536.8 g/mol
InChI Key: SKHPKPOZVLYQIR-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic organic compound. It is characterized by its complex structure, which includes multiple halogenated aromatic rings and a quinazolinone moiety. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process may start with the halogenation of an aromatic compound, followed by the formation of the quinazolinone ring through cyclization reactions

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone ring to its corresponding dihydroquinazoline.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated quinazolinone derivatives and sulfanylacetamide-containing molecules. Examples might include:

  • N-(2-chloro-4,6-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups and halogenation pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H13BrClF2N3O2S

Molecular Weight

536.8 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H13BrClF2N3O2S/c23-16-9-13(25)10-17(26)20(16)28-19(30)11-32-22-27-18-4-2-1-3-15(18)21(31)29(22)14-7-5-12(24)6-8-14/h1-10H,11H2,(H,28,30)

InChI Key

SKHPKPOZVLYQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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